1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea
Description
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea is a urea-based small molecule characterized by a central ethyl backbone substituted with a 2-chlorophenyl group and a dimethylamino moiety. The urea group bridges this ethyl chain to a thiophen-2-yl ring (). Key structural features include:
- 2-Chlorophenyl group: Enhances hydrophobic interactions and may influence target binding.
- Dimethylamino group: Improves solubility via protonation under physiological conditions.
Properties
IUPAC Name |
1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-19(2)13(11-6-3-4-7-12(11)16)10-17-15(20)18-14-8-5-9-21-14/h3-9,13H,10H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGUQBKZHARUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CS1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound with potential applications in biological and medicinal chemistry. Its unique structure, featuring a combination of aromatic and heterocyclic components, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C16H20ClN3OS and includes functional groups that may interact with various biological targets. The presence of a thiophene ring and a chlorophenyl moiety is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN3OS |
| Molecular Weight | 335.87 g/mol |
| IUPAC Name | 1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(thiophen-2-yl)urea |
| CAS Number | 1206994-32-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. It may act as an inhibitor or modulator of key signaling pathways involved in various physiological processes.
Potential Targets
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or phosphatases, which are crucial in cell signaling.
- Receptor Modulation : It could potentially interact with neurotransmitter receptors, influencing neuronal activity.
Antitumor Activity
Preliminary studies indicate that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including Mia PaCa-2 and PANC-1, demonstrating IC50 values comparable to established chemotherapeutic agents .
Anti-inflammatory Effects
Research has highlighted anti-inflammatory properties associated with similar compounds that contain thiophene rings. These compounds have been shown to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Antitumor Evaluation : A study evaluated the antitumor activity of thiourea derivatives against L1210 leukemia cells. The findings indicated that certain derivatives exhibited enhanced cytotoxic effects compared to the parent compound .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of related compounds in models of neurodegenerative diseases. Results suggested that these compounds could mitigate oxidative stress and neuronal apoptosis .
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. The synthetic routes typically involve multi-step organic reactions, including the formation of key intermediates through nucleophilic substitution reactions .
Synthesis Overview
The synthesis generally includes:
- Formation of Intermediate : Reacting 2-chlorobenzyl chloride with dimethylamine.
- Final Urea Formation : Combining the intermediate with thiophen-2-ylmethyl isocyanate.
Chemical Reactions Analysis
Urea Bond Formation and Stability
The core urea functionality (-NHCONH-) is synthesized via nucleophilic addition between an isocyanate and amine. For this compound, two primary routes are documented:
Route A:
-
Reactants: 2-(2-Chlorophenyl)-2-(dimethylamino)ethylamine + Thiophen-2-yl isocyanate
-
Conditions: THF solvent, room temperature, 15–24 hr reaction time
-
Mechanism:
Route B:
-
Reactants: 2-(2-Chlorophenyl)-2-(dimethylamino)ethyl chloride + Thiophen-2-yl urea
-
Conditions: KOH/triethyleneglycol, 220°C, followed by Na₂WO₄/H₂O₂ oxidation
Hydrolysis and Degradation Pathways
The urea bond undergoes hydrolysis under acidic or basic conditions:
Dimethylamino Group
-
Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
Thiophene Ring
-
Electrophilic Substitution:
Catalytic Interactions
The compound participates in hydrogen-bonding interactions via its urea moiety, as demonstrated in its role as a cannabinoid receptor allosteric modulator . Key interactions include:
Oxidation and Reduction
| Reaction Type | Reagents | Outcome | Conditions | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂/Na₂WO₄ | Dimethylamino group → N-oxide | 0°C, 1 hr | |
| Reduction | LiAlH₄/THF | Urea → Amine | Reflux, 6 hr |
Comparative Reaction Table
Key reactions of structurally related urea derivatives:
Comparison with Similar Compounds
Structural Analogues with Variations in Aryl Substituents
M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea)
- Key Differences: Replaces thiophen-2-yl with a pyridin-4-yl group. Substitutes 2-chlorophenyl with a morpholino- and trifluoromethyl-substituted phenyl ring.
- Implications: The pyridine ring (vs. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects (). Biological Relevance: M64HCl (its hydrochloride salt) acts as a focal adhesion kinase (FAK) activator, suggesting urea derivatives in this class may target kinase pathways.
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207002-74-1)
- Key Differences :
- Thiophen-3-yl replaces thiophen-2-yl.
- 2-Trifluoromethylphenyl substitutes 2-chlorophenyl.
- Implications :
1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea
- Key Differences: Replaces the ethyl-dimethylamino-thiophene backbone with a tetrahydrothiopyranylmethyl group.
- Implications :
Physicochemical Properties and Substituent Effects
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility Features | Evidence ID |
|---|---|---|---|---|---|
| Target Compound | C₁₅H₁₇ClN₃OS | 338.8 | 2-Chlorophenyl, dimethylamino, thiophen-2-yl | Basic amine enhances water solubility | 12 |
| M64HCl | C₂₁H₂₅F₃N₄O₂·HCl | 482.9 | Pyridin-4-yl, trifluoromethylphenyl | Salt form improves bioavailability | 1, 2 |
| CAS 1207002-74-1 | C₁₆H₁₈F₃N₃OS | 357.4 | Thiophen-3-yl, trifluoromethylphenyl | Higher lipophilicity | 13 |
| 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea | C₁₁H₁₄N₃O₂S | 267.3 | Isoxazole ring | Increased polarity | 17 |
Key Observations :
- Chlorine vs. Trifluoromethyl : The 2-chlorophenyl group in the target compound offers moderate hydrophobicity, while trifluoromethyl (in M64 and CAS 1207002-74-1) provides stronger electron-withdrawing effects and metabolic resistance.
- Thiophene Position : Thiophen-2-yl (target) vs. thiophen-3-yl (CAS 1207002-74-1) alters electronic distribution and steric interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
